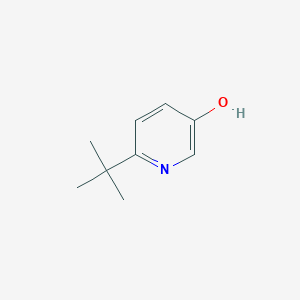

6-(tert-Butyl)pyridin-3-ol

Overview

Description

6-(tert-Butyl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a pale-yellow to yellow-brown sticky oil to solid substance .

Molecular Structure Analysis

The molecular structure of 6-(tert-Butyl)pyridin-3-ol consists of a pyridinol ring with a tert-butyl group attached to it . The InChI code for this compound is 1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 .Physical And Chemical Properties Analysis

6-(tert-Butyl)pyridin-3-ol has a density of 1.023±0.06 g/cm3 and a boiling point of 308.3±22.0 °C . It is stored at a temperature of 2-8 °C .Scientific Research Applications

Anti-Tubercular Agent Development

6-(tert-Butyl)pyridin-3-ol: has been utilized in the synthesis of novel compounds with significant anti-tubercular activity. Researchers have designed and synthesized derivatives that exhibit inhibitory effects against Mycobacterium tuberculosis H37Ra. These compounds, including 6-(tert-Butyl)pyridin-3-ol derivatives, have shown promising results with 50% inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as potent anti-tubercular agents .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-(tert-Butyl)pyridin-3-ol is the Sterol 14-alpha demethylase (CYP51) protein from Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

6-(tert-Butyl)pyridin-3-ol interacts with its target, the CYP51 protein, by binding to it . This binding inhibits the function of the protein, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane, affecting its integrity and function .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to downstream effects such as altered cell membrane permeability and function . This can ultimately lead to the death of the fungal cell .

Pharmacokinetics

Further in-vitro toxicity studies would be needed to understand the real-time toxic level .

Result of Action

The result of 6-(tert-Butyl)pyridin-3-ol’s action is the inhibition of ergosterol formation in yeast cells . This leads to a disruption in the function and structure of the fungal cell membrane, which can cause cell death . The compound has shown potent activity against Candida spp., including several multidrug-resistant strains .

Action Environment

The action of 6-(tert-Butyl)pyridin-3-ol can be influenced by environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability.

properties

IUPAC Name |

6-tert-butylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARZUVRDJVVQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)pyridin-3-ol | |

CAS RN |

68692-50-2 | |

| Record name | 6-tert-butylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

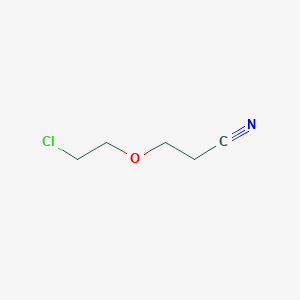

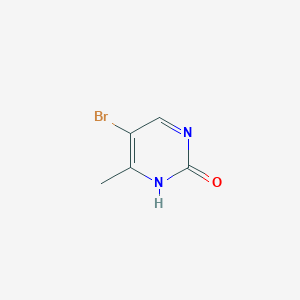

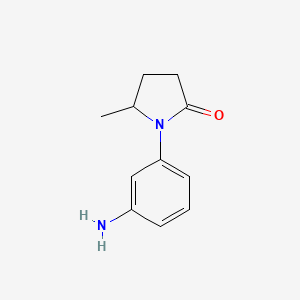

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)